molecular formula C14H11N3O3 B7773669 2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole

2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole

Cat. No.: B7773669
M. Wt: 269.25 g/mol
InChI Key: XOQUUEKXJRFABJ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a nitro group at the 6-position and a methoxyphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole typically involves the condensation of 3-methoxyaniline with 2-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water or ethanol as solvents, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 6-Amino-2-(3-methoxyphenyl)-1H-benzoimidazole.

    Substitution: Various substituted benzimidazole derivatives.

    Oxidation: Quinone derivatives of benzimidazole.

Scientific Research Applications

2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.

    Biological Studies: It is used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxyphenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-2-phenyl-1H-benzoimidazole: Lacks the methoxy group, which may affect its binding affinity and biological activity.

    2-(3-Methoxyphenyl)-1H-benzoimidazole: Lacks the nitro group, which may reduce its cytotoxic potential.

    6-Amino-2-(3-methoxyphenyl)-1H-benzoimidazole: The amino group can form different interactions compared to the nitro group, leading to variations in biological activity.

Uniqueness

2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole is unique due to the presence of both the nitro and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential in various applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-4-2-3-9(7-11)14-15-12-6-5-10(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQUUEKXJRFABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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